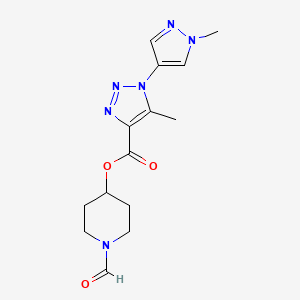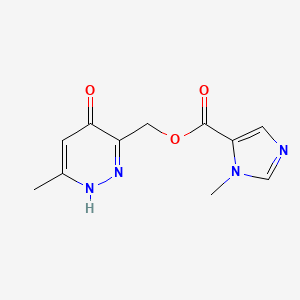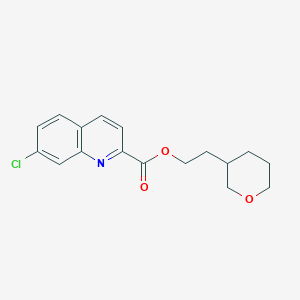![molecular formula C22H22N2O2 B7435170 N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide, also known as FCPR03, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of furo[2,3-b]pyridine derivatives and has been synthesized using a multi-step synthetic approach.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). In addition, it has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.
Biochemical and physiological effects:
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, one of the limitations of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Future Directions
There are several future directions for research on N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide. One area of research is the development of more potent derivatives of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide that can be used for therapeutic purposes. Another area of research is the identification of the specific signaling pathways that are modulated by N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide. This could lead to the development of more targeted therapies for specific diseases. Finally, more studies are needed to determine the safety and efficacy of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide in humans, which could lead to its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide involves several steps, including the synthesis of the starting materials, the formation of the furo[2,3-b]pyridine ring, and the introduction of the cyclopropyl and cyclobutyl groups. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to be effective in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-4-2-3-5-20(14)16-11-19(12-16)24(18-6-7-18)22(25)17-10-15-8-9-26-21(15)23-13-17/h2-5,8-10,13,16,18-19H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHDYFQDTGHXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CN=C5C(=C4)C=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)

![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)